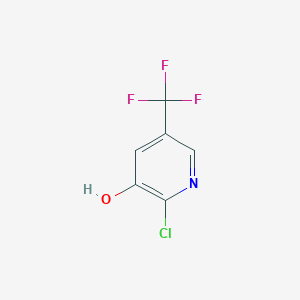

2-Chloro-5-(trifluoromethyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCDGTROGJFCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716691 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-98-6 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Recognizing the scarcity of direct published methods, this document outlines a field-proven, three-step sequence starting from the commercially available 2-Chloro-5-(trifluoromethyl)pyridine. The proposed synthesis involves nitration, subsequent reduction of the nitro group to an amine, and a final conversion to the target hydroxyl group via a diazonium salt intermediate. Each experimental stage is detailed with step-by-step protocols, emphasizing the causal reasoning behind procedural choices and safety considerations. Furthermore, this guide establishes a framework for the comprehensive analytical characterization of the final compound, detailing expected outcomes from NMR, MS, and IR spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable molecular building block.

Introduction & Strategic Importance

Substituted pyridinol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[3] The target molecule, this compound, is a prime example of a high-value building block, incorporating three key pharmacophores:

-

A Chlorine Atom (C2): Provides a handle for further functionalization via cross-coupling reactions and can enhance binding affinity through halogen bonding.

-

A Trifluoromethyl Group (C5): A well-established bioisostere for a methyl group, the CF₃ group is known to increase metabolic stability by blocking oxidative sites and improve cell membrane permeability and binding potency.[3]

-

A Hydroxyl Group (C3): Acts as a hydrogen bond donor and acceptor, providing a crucial interaction point with biological targets. It also serves as a synthetic handle for ether or ester formation.

The unique arrangement of these groups makes this compound a desirable intermediate for constructing complex molecules in drug discovery and agrochemical development programs.[4] This guide provides a reliable synthetic route and characterization framework to enable its broader accessibility and application.

Retrosynthetic Analysis & Proposed Synthetic Pathway

A direct hydroxylation of the starting material, 2-Chloro-5-(trifluoromethyl)pyridine, is challenging due to the electron-deficient nature of the pyridine ring. Therefore, a more robust, multi-step approach is warranted. The strategy hinges on introducing a functional group at the C3 position that can be readily converted to a hydroxyl group. An amino group is an ideal precursor for this transformation via a well-established diazotization-hydrolysis reaction. The amino group, in turn, can be reliably prepared by the reduction of a nitro group, which can be installed via electrophilic aromatic substitution.

This logic leads to the following three-step synthetic pathway:

-

Nitration: Electrophilic nitration of 2-Chloro-5-(trifluoromethyl)pyridine to introduce a nitro group at the C3 position, yielding 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.

-

Reduction: Chemical reduction of the nitro-intermediate to the corresponding amine, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine.

-

Diazotization & Hydrolysis: Conversion of the amino group to a diazonium salt, followed by aqueous hydrolysis to furnish the final product, this compound.

Diagram 1: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with clear checkpoints for characterization to ensure the integrity of the material before proceeding to the next step.

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Causality: The use of a potent nitrating mixture (fuming nitric acid in concentrated sulfuric acid) is essential to generate the highly electrophilic nitronium ion (NO₂⁺). This is required to overcome the strong deactivating effects of the chloro and trifluoromethyl substituents on the pyridine ring. Nitration is directed to the C3 position, which is the most activated position available for electrophilic attack.[3] Strict temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.

Protocol:

-

Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

-

Carefully add concentrated sulfuric acid (3.0 eq) to the flask and cool to 0°C.

-

To the dropping funnel, add fuming nitric acid (1.5 eq).

-

Slowly add the nitric acid dropwise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10°C.

-

Once the addition is complete, add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0°C and carefully pour it onto crushed ice.

-

A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid under vacuum. The crude 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine can be purified by recrystallization (e.g., from ethanol/water) if necessary.

Step 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Causality: The reduction of the nitro group is efficiently achieved using iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid). This method is cost-effective, scalable, and generally avoids dehalogenation, which can be a side reaction with catalytic hydrogenation (e.g., H₂/Pd-C). The reaction is an exothermic process that reduces the nitro group to the desired amine.

Protocol:

-

Charge a round-bottom flask with iron powder (5.0 eq) and a solution of ethanol and dilute hydrochloric acid.

-

Heat the slurry to reflux with vigorous stirring.

-

Add the 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) from Step 1 in small portions to control the exotherm.

-

After the addition is complete, maintain the reflux for 3-6 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amine, which can be purified by column chromatography. The existence of this intermediate is supported by public chemical databases.[5]

Step 3: Synthesis of this compound

Causality: This final step utilizes the Sandmeyer-type reaction conditions. The primary aromatic amine is converted into a diazonium salt using sodium nitrite in a strong, non-nucleophilic acid like sulfuric acid at low temperatures (0-5°C). The diazonium salt is inherently unstable and is not isolated. Subsequent heating of the aqueous solution allows for the displacement of the diazonium group by water, releasing nitrogen gas and forming the desired hydroxyl group.

Protocol:

-

Dissolve the 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (1.0 eq) from Step 2 in aqueous sulfuric acid (e.g., 20% v/v) in a beaker, cooling to 0-5°C in an ice bath.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

-

Slowly and carefully heat the solution to 50-70°C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain heating until gas evolution ceases, indicating the completion of the hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to afford the crude this compound.[6] Further purification can be achieved via column chromatography on silica gel or recrystallization.

Characterization & Analytical Validation

Unambiguous characterization of the final product is critical for confirming its identity, purity, and suitability for further use. A combination of spectroscopic and chromatographic methods should be employed.

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two signals in the aromatic region (likely doublets or singlets depending on coupling), and a broad singlet for the phenolic -OH proton (exchangeable with D₂O). |

| ¹³C NMR | 6 distinct carbon signals. The carbon bearing the CF₃ group will show a quartet due to C-F coupling. The signal for the C-OH carbon will be in the typical phenolic range. |

| ¹⁹F NMR | A single sharp singlet corresponding to the -CF₃ group. |

| Mass Spec (EI/ESI) | A molecular ion peak (M⁺) consistent with the formula C₆H₃ClF₃NO.[6] A characteristic M+2 peak with ~33% the intensity of M⁺, confirming the presence of one chlorine atom. |

| IR Spectroscopy | A broad O-H stretching band (~3200-3500 cm⁻¹), C-O stretching (~1200-1260 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |

| HPLC/TLC | A single major peak/spot, indicating high purity. Retention factor will depend on the chosen solvent system. |

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra will confirm the connectivity of the atoms and the presence of all key functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the characteristic vibrational frequencies of the functional groups, most notably the broad O-H stretch of the hydroxyl group and the strong C-F stretches of the trifluoromethyl group.

-

Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile. A purity level of >98% is typically desired for drug development applications.

Safety, Handling, and Storage

Professional laboratory practice dictates that all chemicals be handled with care. The synthesis described involves hazardous materials, and a thorough risk assessment must be conducted before commencing any work.

Diagram 2: General laboratory safety workflow for handling hazardous chemical syntheses.

Hazard and Precautionary Summary

| Substance/Reagent | Primary Hazards | Handling Precautions |

| 2-Chloro-5-(trifluoromethyl)pyridine | Harmful if swallowed or inhaled, causes skin and eye irritation.[7][8] | Avoid breathing dust/vapors.[7] Wear protective gloves, clothing, and eye protection.[8] |

| Fuming Nitric/Sulfuric Acids | Severely corrosive, strong oxidizers, toxic. | Handle only in a chemical fume hood. Use acid-resistant gloves and face shield. Add reagents slowly to control exotherms. |

| Iron Powder | Flammable solid. | Keep away from ignition sources. |

| Sodium Nitrite | Oxidizer, toxic if swallowed. | Keep away from combustible materials. |

| Chlorinated Organic Solvents | Toxic, potential carcinogens. | Use in a well-ventilated area or fume hood. Minimize inhalation. |

Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion & Future Outlook

This guide presents a scientifically sound and detailed pathway for the synthesis and characterization of this compound. By following the three-step sequence of nitration, reduction, and diazotization/hydrolysis, researchers can reliably access this valuable building block from a common starting material. The comprehensive characterization workflow ensures the final compound's structural integrity and purity. The availability of this intermediate opens avenues for the development of novel pharmaceuticals and agrochemicals by enabling the exploration of new chemical space around the highly functionalized pyridinol core.

References

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 5. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H3ClF3NO) [pubchemlite.lcsb.uni.lu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2-Chloro-5-(trifluoromethyl)pyridin-3-ol: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)pyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique combination of a halogen, a trifluoromethyl group, and a hydroxyl functionality on a pyridine core makes it a valuable building block for the synthesis of novel compounds with potential biological activity. Understanding the precise structural features of this molecule is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectral data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for this compound, offering insights into its structural characterization and the underlying principles of spectroscopic interpretation.

A crucial aspect to consider with hydroxypyridines is the potential for tautomerism. This compound can exist in equilibrium with its pyridone tautomer, 2-Chloro-5-(trifluoromethyl)-1H-pyridin-3(2H)-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH. While the "-ol" nomenclature suggests the predominance of the hydroxypyridine form, the presence of the pyridone tautomer should always be considered when interpreting spectral data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small organic molecule like this compound is through Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Interpretation of the Mass Spectrum

The expected mass spectrum of this compound would exhibit a distinct molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Interpretation |

| 197/199 | [M]⁺ | Molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks at m/z 197 and 199 with a relative intensity ratio of approximately 3:1. |

| 168/170 | [M - CHO]⁺ | Loss of a formyl radical (CHO), a common fragmentation pathway for phenols and hydroxypyridines. |

| 162 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 128 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Diagram: Predicted Fragmentation Pathway of this compound

The Genesis and Synthetic Evolution of a Key Fluorinated Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and high-performance agrochemicals.[1][2] Within this landscape, trifluoromethylpyridine (TFMP) derivatives have emerged as particularly valuable building blocks.[2][3] This guide delves into the history, synthesis, and technical nuances of a pivotal member of this class: 2-Chloro-5-(trifluoromethyl)pyridine. While the specific compound 2-Chloro-5-(trifluoromethyl)pyridin-3-ol is not widely documented, the closely related and industrially significant 2-Chloro-5-(trifluoromethyl)pyridine serves as a critical precursor and a subject of extensive research, which will be the focus of this technical review.

The Rise of 2-Chloro-5-(trifluoromethyl)pyridine: A Historical Perspective

The development of synthetic routes to 2-Chloro-5-(trifluoromethyl)pyridine was driven by the growing demand for trifluoromethylated compounds in the latter half of the 20th century. Early methods for the chlorination of methylpyridines were often fraught with difficulties, yielding complex mixtures of products that were challenging to separate.[4] A significant breakthrough came with the discovery that 2-chloro-5-(trifluoromethyl)pyridine could be selectively prepared by the chlorination of 3-trifluoromethylpyridine.[4] This finding was crucial as it offered a more direct and efficient pathway to the desired product, circumventing the issues associated with the multi-step chlorination and subsequent fluorination of 3-methylpyridine.[4]

This compound rapidly gained prominence as a key intermediate in the synthesis of a wide range of commercially important products, including herbicides, insecticides, and fungicides.[2][5][6] Its utility also extends to the pharmaceutical sector, where it serves as a foundational scaffold for the development of novel therapeutic agents.[1][7]

Synthetic Methodologies: A Journey of Process Optimization

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine has been the subject of considerable research, leading to the development of several distinct and progressively refined methodologies. The choice of synthetic route is often dictated by factors such as cost, scalability, and desired purity.

Vapor-Phase Chlorination of 3-Trifluoromethylpyridine

A foundational and widely practiced method for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine involves the direct chlorination of 3-trifluoromethylpyridine in the vapor phase.[4]

Protocol:

-

3-trifluoromethylpyridine is vaporized, typically in a stream of an inert gas such as nitrogen.

-

The vaporized starting material is mixed with chlorine gas.

-

The reaction mixture is passed through a heated reactor, with temperatures typically ranging from 300°C to 450°C.[4]

-

The residence time in the reactor is carefully controlled to optimize the yield of the desired product and minimize the formation of polychlorinated byproducts.

-

The product stream is then cooled, and the 2-chloro-5-trifluoromethylpyridine is separated from unreacted starting materials and byproducts through fractional distillation.

Causality and Insights:

The high reaction temperatures are necessary to overcome the activation energy for the chlorination of the pyridine ring. The use of an inert diluent helps to control the reaction rate and prevent runaway reactions. The molar ratio of chlorine to 3-trifluoromethylpyridine is a critical parameter; an excess of chlorine can lead to the formation of undesired di- and tri-chlorinated pyridines.[4]

Liquid-Phase Chlorination

An alternative to the high-temperature vapor-phase process is liquid-phase chlorination, which can be carried out under milder conditions.[4]

Protocol:

-

3-trifluoromethylpyridine is dissolved in a suitable inert solvent, such as carbon tetrachloride.

-

The solution is heated to reflux.

-

Chlorine gas is bubbled through the refluxing solution.

-

The reaction can be initiated and sustained by either ultraviolet (UV) radiation or the addition of a free-radical initiator, such as alpha,alpha-azobisisobutyronitrile (AIBN).[4]

-

Upon completion, the solvent and excess chlorine are removed, and the product is purified by distillation.

Causality and Insights:

The use of a free-radical initiator or UV light facilitates the homolytic cleavage of chlorine molecules, generating reactive chlorine radicals that attack the pyridine ring. This method offers the advantage of lower reaction temperatures compared to the vapor-phase process. However, the use of solvents necessitates an additional separation step.

Catalytic Gas-Phase Chlorination

More recent innovations have focused on the use of catalysts to improve the efficiency and selectivity of the gas-phase chlorination.

Protocol:

-

A gaseous mixture of 3-trifluoromethylpyridine and chlorine is passed through a heated catalyst bed.

-

Various catalysts have been reported, including supported palladium catalysts and metal fluorides, oxides, or chlorides of magnesium, calcium, or barium.[5]

-

Reaction temperatures for catalyzed processes can be significantly lower, in the range of 220-360°C.[5]

-

The product is isolated and purified using standard techniques.

Causality and Insights:

The catalyst provides an alternative reaction pathway with a lower activation energy, allowing for lower reaction temperatures and potentially higher selectivity. This approach can lead to reduced energy consumption and a more environmentally friendly process.[5]

Synthesis Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Solubility and stability of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated and trifluoromethyl-substituted pyridinol, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The unique combination of a chloro group, a trifluoromethyl moiety, and a hydroxyl group on a pyridine scaffold imparts a distinct set of physicochemical properties that are critical for its application as a synthetic intermediate. The trifluoromethyl group can enhance metabolic stability and binding affinity of parent molecules, while the chloro and hydroxyl groups provide reactive handles for further chemical modification. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical insights and practical methodologies for its characterization. While experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds and first principles to provide a robust framework for its use in a research and development setting.

Introduction and Physicochemical Profile

This compound is a solid at room temperature, belonging to the family of fluorinated 6-membered heterocycles[1]. Its structure is notable for the presence of an acidic hydroxyl group and a basic pyridine nitrogen, making it an amphoteric molecule. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents is expected to significantly influence its acidity, basicity, and overall reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1196153-98-6 | [1] |

| Molecular Formula | C₆H₃ClF₃NO | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | >97% | [1] |

| InChI Key | FKCDGTROGJFCOT-UHFFFAOYSA-N | [1] |

| Predicted pKa (acidic) | ~7.5 (Phenolic -OH) | Inferred |

| Predicted pKa (basic) | ~1.5 (Pyridine N) | Inferred |

| Predicted logP | ~2.0 | Inferred |

Predicted values are estimations based on the effects of the substituents and may vary from experimental results.

The predicted pKa values suggest that the hydroxyl group is a weak acid, while the pyridine nitrogen is a very weak base due to the strong electron-withdrawing effects of the chloro and trifluoromethyl groups. The predicted octanol-water partition coefficient (logP) indicates a moderate degree of lipophilicity.

Solubility Profile: A Multifaceted Analysis

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in vivo. The solubility of this compound is dictated by the interplay of its functional groups.

Structural Influence on Solubility

-

Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the phenolic hydroxyl group will promote solubility in polar protic solvents such as water, methanol, and ethanol.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Trifluoromethyl Group (-CF₃): This highly lipophilic group will enhance solubility in non-polar and moderately polar organic solvents.

-

Chloro Group (-Cl): The chlorine atom also contributes to the overall lipophilicity of the molecule.

Based on this, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in lower alcohols like methanol and ethanol.

-

Moderate Solubility: Expected in solvents like acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in non-polar solvents such as hexanes and toluene. Water solubility is likely to be limited but may be enhanced at pH values above the pKa of the hydroxyl group, where the compound can form a more soluble phenolate salt.

Experimental Workflow for Thermodynamic Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is considered the "gold standard" for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent for analysis.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradants.

Key Aspects of Stability

-

Tautomerism: 3-Hydroxypyridines can theoretically exist in equilibrium with their pyridone tautomers. However, for 3-hydroxy derivatives, the aromatic hydroxypyridine form is generally more stable than the non-aromatic zwitterionic pyridone form[2]. Therefore, this compound is expected to exist predominantly in the pyridinol form.

-

pH Stability: The compound's amphoteric nature makes it susceptible to degradation under strongly acidic or basic conditions.

-

Acidic Conditions: Protonation of the pyridine nitrogen may occur, but the molecule is likely to be relatively stable in mild acid. Harsh acidic conditions could potentially promote hydrolysis of the chloro group, although this is generally difficult on an aromatic ring.

-

Basic Conditions: Deprotonation of the hydroxyl group will form a phenolate. At high pH, this may increase susceptibility to oxidative degradation.

-

-

Oxidative Stability: Phenolic compounds can be prone to oxidation. The electron-withdrawing groups on the ring may offer some protection, but exposure to strong oxidizing agents or atmospheric oxygen over time could lead to degradation, potentially forming colored byproducts.

-

Photostability: Pyridine derivatives can be sensitive to light. Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to decomposition.

-

Thermal Stability: The stability of the compound at elevated temperatures should be experimentally determined. Thermal stress can accelerate other degradation pathways.

Forced Degradation (Stress Testing) Workflow

A forced degradation study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This is a standard practice in pharmaceutical development.

Caption: Workflow for a Forced Degradation Study.

Protocol:

-

Stock Solution Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Treat with HCl (e.g., 0.1 M) at room temperature and elevated temperature (e.g., 60 °C).

-

Basic: Treat with NaOH (e.g., 0.1 M) at room temperature and elevated temperature.

-

Oxidative: Treat with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal: Expose a solid sample and a solution to elevated temperatures (e.g., 80 °C).

-

Photolytic: Expose a solution to UV and visible light in a photostability chamber.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.

-

Evaluation: Determine the percentage of degradation and identify the major degradation products.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is required to accurately quantify this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products and impurities.

Key Steps:

-

Column Selection: A reversed-phase C18 column is a good starting point due to the moderate lipophilicity of the analyte.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape, ideally at a pH where the compound is in a single ionic form.

-

Wavelength Selection: The UV detection wavelength should be chosen at the absorbance maximum of this compound to ensure high sensitivity. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Method Validation: The method must be validated according to ICH guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion and Recommendations

This compound is a valuable building block with a complex physicochemical profile. Its solubility is likely to be highest in polar organic solvents, with pH-dependent solubility in aqueous media. The primary stability concerns are related to its behavior under strongly acidic, basic, and oxidative conditions, as well as its potential for photodegradation.

For researchers and drug development professionals, it is imperative to:

-

Experimentally determine the thermodynamic solubility in relevant solvent systems early in the development process.

-

Conduct comprehensive forced degradation studies to understand the intrinsic stability of the molecule and identify potential degradants.

-

Develop and validate a stability-indicating analytical method for accurate quantification and purity assessment.

By following the principles and protocols outlined in this guide, scientists can effectively characterize the solubility and stability of this compound, enabling its successful application in the synthesis of novel chemical entities.

References

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Chloro-5-(trifluoromethyl)pyridin-3-ol

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic structure and properties of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol. This molecule is a significant scaffold in medicinal chemistry, and understanding its quantum mechanical characteristics is paramount for rational drug design and development. We will delve into the theoretical underpinnings of the chosen computational methods, provide a detailed, step-by-step protocol for performing these calculations, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.

Introduction: The Significance of this compound in Drug Discovery

This compound belongs to the trifluoromethylpyridine class of compounds, which are crucial building blocks in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety in drug design. The chloro and hydroxyl substituents on the pyridine ring further contribute to the molecule's chemical reactivity and potential for forming specific interactions with biological targets.

Quantum chemical calculations offer a powerful in-silico approach to predict and understand the behavior of such molecules at an atomic and electronic level.[3][4] These calculations can provide invaluable insights into molecular geometry, electronic properties, and reactivity, thereby guiding the synthesis of more potent and selective drug candidates.

Theoretical Framework: Selecting the Appropriate Computational Methodology

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For a molecule like this compound, which contains heteroatoms and a highly electronegative trifluoromethyl group, a careful selection is crucial.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.

Basis Sets

The basis set is a set of mathematical functions used to describe the atomic orbitals in the calculation. For molecules containing halogens and for an accurate description of electron correlation effects, a Pople-style basis set such as 6-311+G(d,p) is recommended. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while the "(d,p)" signifies the inclusion of polarization functions to account for the non-spherical nature of electron density in molecules.

The choice of this methodology is guided by its proven success in calculating the properties of similar pyridine derivatives, as documented in the scientific literature.[5]

Experimental Protocol: A Step-by-Step Guide to the Calculation Workflow

This section outlines a detailed workflow for performing quantum chemical calculations on this compound. The protocol is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Caption: A streamlined workflow for quantum chemical calculations.

Step 1: Generation of the 3D Molecular Structure

The first step is to generate an initial 3D structure of this compound. This can be achieved using molecular building software or by converting its SMILES string (C1=C(C=NC(=C1O)Cl)C(F)(F)F) into a 3D format.[6] It is crucial to ensure the correct connectivity and stereochemistry.

Step 2: Geometry Optimization

The initial structure is then subjected to geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Convergence Criteria: Tight convergence criteria should be used to ensure a true minimum is found.

Step 3: Vibrational Frequency Calculation

A frequency calculation is performed on the optimized geometry for two primary reasons:

-

Verification of the Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface, requiring further optimization.

-

Thermodynamic Properties: The frequency calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and the predicted infrared (IR) and Raman spectra.

-

Software: Same as Step 2.

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

Step 4: Single-Point Energy Calculation

With the optimized and verified geometry, a single-point energy calculation can be performed to obtain a more accurate electronic energy. This is particularly useful if a larger basis set is desired for the final energy value, as it is less computationally expensive than a full optimization with the larger basis set.

Step 5: Analysis of Molecular Properties

The output of these calculations provides a wealth of information about the molecule's electronic structure. Key properties to analyze include:

-

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

-

Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide numerical values for the partial atomic charges, offering a quantitative measure of the charge distribution within the molecule.

Data Presentation and Interpretation

The quantitative data obtained from the calculations should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| Total Electronic Energy | [Calculated Value] | [Calculated Value] |

| HOMO Energy | [Calculated Value] | [Calculated Value] |

| LUMO Energy | [Calculated Value] | [Calculated Value] |

| HOMO-LUMO Gap | [Calculated Value] | [Calculated Value] |

| Dipole Moment | [Calculated Value] | - |

Note: The values in this table are placeholders and would be populated with the actual results from the quantum chemical calculations.

Visualization of Key Molecular Properties

Caption: Relationship between calculated properties and predicted reactivity.

The analysis of the HOMO and LUMO will reveal the regions of the molecule most likely to participate in electron donation and acceptance, respectively. The ESP map will highlight the electron-rich (e.g., the oxygen of the hydroxyl group and the nitrogen of the pyridine ring) and electron-poor (e.g., the hydrogen of the hydroxyl group and the carbon attached to the trifluoromethyl group) regions, providing a visual guide to the molecule's reactivity towards electrophiles and nucleophiles.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. The insights gained from these calculations are invaluable for understanding the fundamental electronic properties of this important medicinal chemistry scaffold.

Future work could involve extending these calculations to study the molecule's interaction with a specific biological target, such as an enzyme active site. By performing docking simulations followed by quantum mechanics/molecular mechanics (QM/MM) calculations, it is possible to gain a detailed understanding of the binding mode and the nature of the intermolecular interactions, thereby facilitating the design of more potent and selective inhibitors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C6H3ClF3NO) [pubchemlite.lcsb.uni.lu]

2-Chloro-5-(trifluoromethyl)pyridin-3-ol: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoromethyl-substituted pyridine motif, in particular, is a privileged structure found in numerous pharmaceuticals and agrochemicals. This technical guide focuses on 2-Chloro-5-(trifluoromethyl)pyridin-3-ol, a highly functionalized building block poised for significant application in drug discovery and development. While not as readily available as its amine analogue, its synthesis is straightforward, and its unique arrangement of reactive sites—a nucleophilic hydroxyl group and an electrophilic chlorine atom suitable for cross-coupling—offers a powerful platform for rapid library synthesis and the construction of complex molecular architectures. This document provides a comprehensive overview of its synthesis, properties, and key synthetic transformations, complete with field-proven protocols and mechanistic insights.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a fundamental heterocycle in drug design, capable of engaging in hydrogen bonding and π-stacking interactions. The addition of a trifluoromethyl (CF₃) group at the 5-position significantly alters the electronic properties of the ring and enhances the molecule's lipophilicity and resistance to oxidative metabolism.[1][2] The further incorporation of a hydroxyl group at the 3-position and a chlorine atom at the 2-position creates a trifecta of functionality:

-

The C2-Chloride: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C (Suzuki-Miyaura), C-N (Buchwald-Hartwig), and C-O bonds.

-

The C3-Hydroxyl: A versatile nucleophile for O-alkylation, O-acylation, and etherification reactions, as well as a hydrogen bond donor for molecular recognition at a biological target.

-

The CF₃ Group: A potent electronic and steric modulator that enhances metabolic stability and membrane permeability.

This guide details the synthesis of this valuable building block and explores its reactivity, providing researchers with the practical knowledge to leverage its potential in their synthetic campaigns.

Synthesis of the Core Building Block

A primary challenge is that this compound is not a widely stocked commercial product. However, it can be reliably synthesized from its more common precursor, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 72587-18-9), via a well-established diazotization-hydrolysis sequence.[3] This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a hydroxyl group.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from the amine precursor to the target pyridinol.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol employs a classical Sandmeyer-type reaction. The amine is first converted to a diazonium salt using sodium nitrite in a strong acid at low temperatures to ensure the stability of the diazonium intermediate. Subsequent heating of the aqueous solution promotes hydrolysis, where water acts as a nucleophile to displace the excellent dinitrogen leaving group.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-Chloro-5-(trifluoromethyl)pyridin-3-amine (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial to prevent localized heating.

-

Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. A spot test with potassium iodide-starch paper can be used to check for the presence of excess nitrous acid (a blue-black color indicates completion).

-

Hydrolysis: Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water. The addition should be controlled to manage the vigorous evolution of nitrogen gas.

-

Work-up: After the gas evolution ceases, cool the reaction mixture to room temperature. The product often precipitates or can be extracted with an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for any building block. The table below summarizes key properties for this compound.

| Property | Value | Source/Note |

| CAS Number | 784805-09-0 | |

| Molecular Formula | C₆H₃ClF₃NO | |

| Molecular Weight | 197.54 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on analogues[4] |

| Melting Point | Data not widely available | Must be determined experimentally |

| ¹H NMR (CDCl₃) | δ ~7.5-8.5 (2H, aromatic) | Predicted chemical shifts |

| ¹⁹F NMR (CDCl₃) | δ ~ -62 ppm (s, CF₃) | Predicted based on analogues |

| ¹³C NMR (CDCl₃) | δ ~110-160 ppm | Predicted chemical shifts |

Key Synthetic Transformations & Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its chloro and hydroxyl groups. This allows for selective, stepwise functionalization.

Logical Flow of Synthetic Transformations

Caption: Overview of key reaction pathways for the title compound.

Reactions at the C2-Position: Palladium Cross-Coupling

The electron-deficient nature of the pyridine ring, exacerbated by the CF₃ group, makes the C2-chloride an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between sp²-hybridized centers.[5] It is widely used in drug discovery to couple aromatic systems.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the chloro-pyridine to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

This reaction is one of the most powerful methods for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[7]

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[8][9] Key steps include oxidative addition, formation of a palladium-amido complex via deprotonation of the coordinated amine by a strong, non-nucleophilic base (e.g., NaOt-Bu), and reductive elimination to yield the arylamine product.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, especially with less reactive aryl chlorides.[8]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or a biarylphosphine ligand, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq).

-

Reagents: Add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture with stirring at 80-120 °C until the starting material is consumed (monitored by LC-MS).

-

Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the organic phase, concentrate, and purify by chromatography.

Reactions at the O3-Position: Nucleophilic Derivatization

The phenolic hydroxyl group is an excellent nucleophile, particularly after deprotonation with a mild base.

This classic reaction forms an ether linkage, a common and stable functional group in drug molecules.

Experimental Protocol: O-Alkylation

-

Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) and stir for 15-30 minutes at room temperature.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) to the mixture.

-

Reaction: Heat the reaction if necessary (typically 50-80 °C) and monitor by TLC.

-

Work-up: Quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Application in Medicinal Chemistry: A Case Study

The true power of a building block is demonstrated in its ability to facilitate the synthesis of complex, biologically relevant molecules. Consider the hypothetical synthesis of a kinase inhibitor scaffold where the pyridinol core is central.

Hypothetical Target: A molecule requiring a substituted aniline at the C2 position and a specific ether linkage at the O3 position for optimal binding.

-

Step A (O-Alkylation): Selectively alkylate the hydroxyl group of this compound using a specific alkyl halide (e.g., 1-bromo-3-fluoropropane) under standard Williamson ether conditions. This step proceeds without affecting the C2-chloro position.

-

Step B (Buchwald-Hartwig Amination): The resulting ether intermediate is then subjected to Buchwald-Hartwig conditions, coupling it with a functionalized aniline (e.g., 4-methoxyaniline) to install the required C-N bond. The palladium catalyst selectively activates the C-Cl bond, leaving the newly formed ether intact.

This two-step, high-yielding sequence allows for the rapid construction of a complex scaffold, demonstrating the orthogonal reactivity and strategic value of the this compound building block.

Safety and Handling

-

General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Conclusion

This compound represents a highly valuable and versatile building block for organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its facile synthesis from a common precursor opens the door to its wider application. The orthogonal reactivity of the C2-chloride for cross-coupling and the O3-hydroxyl for nucleophilic derivatization provides a powerful and flexible platform for the rapid assembly of complex molecular architectures. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this scaffold to accelerate their discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

Reactivity and chemical behavior of the pyridinol ring in 2-Chloro-5-(trifluoromethyl)pyridin-3-ol

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. The strategic placement of a chlorine atom, a trifluoromethyl group, and a hydroxyl group on the pyridine ring creates a molecule with distinct and versatile reactivity. The electron-withdrawing nature of the chloro and trifluoromethyl substituents renders the pyridine core electron-deficient, activating it for specific transformations, while the hydroxyl group introduces nucleophilic character and the potential for tautomerism. This guide provides a comprehensive analysis of the core chemical behaviors of this molecule, focusing on the interplay of its functional groups. We will explore its structural properties, including tautomeric equilibria, and delve into its reactivity in key synthetic transformations such as nucleophilic aromatic substitution, reactions at the hydroxyl center, and its disposition towards electrophilic substitution. This document is intended to serve as a foundational resource for scientists leveraging this powerful synthetic building block.

Introduction: A Scaffold of Strategic Importance

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Its modification with fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity. The incorporation of a chlorine atom provides a versatile synthetic handle for introducing further molecular complexity.[1]

This compound combines three critical functionalities:

-

The Pyridine Nitrogen: Modulates the basicity and aromaticity of the ring system.

-

Electron-Withdrawing Groups (-Cl, -CF3): These groups significantly decrease the electron density of the aromatic ring. This inductive and mesomeric withdrawal has profound implications, primarily by activating the ring for nucleophilic attack and decreasing the basicity of the ring nitrogen.[2]

-

The 3-Hydroxyl Group (-OH): As an electron-donating group, it counteracts the withdrawing groups to some extent. More importantly, it introduces its own reactivity as a nucleophile and an acidic proton, and it dictates the potential for keto-enol tautomerism.[3][4]

This unique electronic and functional arrangement makes the molecule a valuable intermediate for constructing a diverse array of more complex chemical entities.[5][6][7]

Core Physicochemical Properties and Tautomerism

A fundamental characteristic of 3-hydroxypyridines is their existence in a tautomeric equilibrium between the phenolic enol form and a zwitterionic keto form (pyridin-3-one).[3][4][8] This equilibrium is highly sensitive to the surrounding environment, particularly solvent polarity.

In aqueous or other polar protic solvents, the zwitterionic keto form is significantly stabilized through hydrogen bonding, often co-existing in nearly equal proportions with the enol form.[4] In nonpolar, aprotic solvents, the neutral enol form is heavily favored.[3][8]

Caption: Tautomeric equilibrium of the pyridinol ring.

The electronic nature of the substituents on this compound influences this equilibrium and other key properties:

-

Acidity: The powerful electron-withdrawing effects of the -Cl and -CF3 groups are expected to substantially increase the acidity (lower the pKa) of the hydroxyl proton compared to unsubstituted 3-hydroxypyridine (pKa ≈ 8.7).[9] This enhanced acidity facilitates its deprotonation to form a pyridinolate anion, a key intermediate for reactions at the oxygen center.

-

Basicity: Conversely, the same electron-withdrawing groups significantly reduce the electron density at the ring nitrogen, making it a much weaker base than pyridine itself. Protonation will occur under strongly acidic conditions, but the molecule's basic character is markedly diminished.

Reactivity of the Pyridinol Ring

The reactivity of the scaffold is best understood by examining the distinct transformations possible at its key functional sites.

Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction for this molecule is the nucleophilic aromatic substitution of the chlorine atom at the C2 position. The pyridine ring is inherently electron-deficient, and this deficiency is greatly amplified by the adjacent ring nitrogen and the powerful -CF3 group at C5. This makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electronegative ring nitrogen, which provides a low-energy pathway for the reaction. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism for SNAr at the C2 position.

This reaction is foundational for building molecular diversity from the this compound core.

Table 3.1: Representative SNAr Reactions and Conditions

| Nucleophile (Nu-H) | Reagent/Conditions | Base | Solvent | Product Type |

| Primary/Secondary Amine | R¹R²NH, 80-120 °C | K₂CO₃, Cs₂CO₃, or Et₃N | DMF, DMSO, NMP | 2-Aminopyridine |

| Alcohol/Phenol | R-OH, 60-100 °C | NaH, K₂CO₃ | THF, Dioxane | 2-Alkoxy/Aryloxypyridine |

| Thiol/Thiophenol | R-SH, 25-80 °C | NaH, K₂CO₃ | DMF, THF | 2-(Alkyl/Aryl)thiopyridine |

| Water (Hydrolysis) | H₂O, high temp/pressure | NaOH, KOH | H₂O/Dioxane | Pyridin-2-one |

Experimental Protocol 3.1.1: Synthesis of 2-(Butylamino)-5-(trifluoromethyl)pyridin-3-ol

This protocol details a typical SNAr amination reaction.

-

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (5-10 mL per mmol of starting material)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add DMF via syringe, followed by the addition of n-butylamine.

-

Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

-

-

Trustworthiness & Rationale: The use of a polar aprotic solvent (DMF) is crucial as it effectively solvates the potassium cation but poorly solvates the amine nucleophile, enhancing its nucleophilicity.[10] Potassium carbonate acts as a mild base to neutralize the HCl generated in situ. An excess of the amine is used to drive the reaction to completion. This self-validating system ensures that the conditions are optimized for the SNAr pathway while minimizing side reactions.

Reactions of the Hydroxyl Group

The 3-hydroxyl group behaves as a typical, albeit acidic, phenol. It can be readily deprotonated to form a potent nucleophile (a pyridinolate), which can then react with various electrophiles.

-

O-Alkylation and O-Acylation: The most common reactions are Williamson ether synthesis (O-alkylation) with alkyl halides and esterification (O-acylation) with acyl chlorides or anhydrides. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group.

Experimental Protocol 3.2.1: Synthesis of 3-(Benzyloxy)-2-chloro-5-(trifluoromethyl)pyridine

-

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in THF dropwise. (Caution: Hydrogen gas is evolved).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyridinolate.

-

Cool the mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the desired ether.

-

-

Expertise & Rationale: Sodium hydride is a strong, non-nucleophilic base, making it ideal for the quantitative deprotonation of the acidic hydroxyl group without competing in the subsequent substitution reaction. THF is the solvent of choice as it is aprotic and can effectively solvate the resulting sodium pyridinolate. Performing the reaction at low temperatures controls the initial exothermic deprotonation.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. In this specific molecule, the additional powerful deactivation from the -Cl and -CF3 groups makes EAS exceptionally challenging. While the -OH group is an ortho-, para-director and strongly activating, its influence is largely overcome by the combined deactivating forces.

Forced conditions (e.g., strong acids, high temperatures) would be required for reactions like nitration or halogenation. If substitution were to occur, it would be predicted to happen at the C4 position, which is para to the activating -OH group and avoids the positions most deactivated by the -CF3 and -Cl groups. However, such reactions are often low-yielding and not synthetically practical.

Synthetic Applications and Strategic Workflows

The true power of this compound lies in its potential for sequential, site-selective reactions. A researcher can choose to react at the C2-chloro position or the C3-hydroxyl group, enabling the construction of complex molecules from a single, versatile starting material.

Caption: Synthetic pathways from the core scaffold.

This strategic orthogonality allows for the independent modification of two different positions on the pyridine ring, making it an invaluable tool in the synthesis of compound libraries for drug discovery and agrochemical screening programs.[5][6][7][11]

Conclusion

This compound is a molecule defined by a productive tension between its functional groups. The electron-deficient nature of the ring, amplified by the -Cl and -CF3 substituents, makes it an excellent substrate for nucleophilic aromatic substitution at the C2 position. Simultaneously, the C3-hydroxyl group provides a handle for a separate class of reactions, primarily O-alkylation and O-acylation, driven by its pronounced acidity. Electrophilic substitution, by contrast, is strongly disfavored. A thorough understanding of these competing and complementary reactivities allows the synthetic chemist to harness this scaffold's full potential as a versatile and powerful building block for creating novel and high-value chemical entities.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Acidity Study on 3-Substituted Pyridines [mdpi.com]

- 10. zenodo.org [zenodo.org]

- 11. Agrochemical Intermediate 2-Chloro-5- (trifluoromethyl) Pyridine 52334-81-3 [rayfull.net]

Methodological & Application

The Strategic Application of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: The pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, trifluoromethylated pyridines have emerged as a privileged structural motif. The incorporation of a trifluoromethyl group can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] This guide focuses on a particularly promising, yet underexplored, building block: 2-Chloro-5-(trifluoromethyl)pyridin-3-ol . The unique arrangement of a reactive chlorine atom, a stabilizing trifluoromethyl group, and a versatile hydroxyl group on the pyridine core makes this molecule a highly attractive starting point for the synthesis of innovative therapeutics. This document provides a comprehensive overview of its potential synthesis, key chemical transformations, and prospective applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Design Rationale

The strategic combination of substituents in this compound offers several advantages in drug design:

| Property | Contribution of Functional Groups | Implication in Drug Design |

| Lipophilicity | The trifluoromethyl group significantly increases lipophilicity. | Enhanced cell membrane permeability and potential for improved oral bioavailability. |

| Metabolic Stability | The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation. | Increased in vivo half-life and reduced metabolic liabilities. |

| Target Engagement | The trifluoromethyl group can participate in favorable non-covalent interactions with protein targets. The hydroxyl group can act as a hydrogen bond donor and acceptor. | Potentially enhanced binding affinity and selectivity. |

| Synthetic Versatility | The chloro and hydroxyl groups provide orthogonal handles for a variety of chemical modifications. | Enables the construction of diverse chemical libraries for structure-activity relationship (SAR) studies. |

Proposed Synthesis of this compound

While direct literature on the synthesis of this compound is scarce, a plausible multi-step synthetic route can be proposed based on established pyridine chemistry. The most logical approach involves the synthesis of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by the introduction of the hydroxyl group.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Methylpyridine

This protocol is a multi-step process involving chlorination and fluorination.

Step 1a: Chlorination of 3-Methylpyridine to 3-Trichloromethylpyridine

-

Rationale: This step introduces the three chlorine atoms that will be subsequently replaced by fluorine.

-

Procedure:

-